molecular formula C22H26ClNO4 B1667048 Amibegron CAS No. 121524-08-1

Amibegron

Cat. No. B1667048
M. Wt: 403.9 g/mol
InChI Key: RDJQCOBTKKAQAH-FPOVZHCZSA-N
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Description

Amibegron (SR-58,611A) was a drug developed by Sanofi-Aventis (now Sanofi) which acts as a selective agonist for the β3 adrenergic receptor . It is the first orally active β3 agonist developed that is capable of entering the central nervous system, and has antidepressant and anxiolytic effects .


Synthesis Analysis

The synthesis of Amibegron involves a series of chemical reactions, including the preparation of the l-phenyl-2-{[2-(4-[amino]phenyl)ethyl]amino}ethanol subunit and the N-(p-ethylphenyl)-aminothiazolylacetamide subunit . The exact method for the synthesis of Amibegron is detailed in the patent WO2016020440A1 .


Molecular Structure Analysis

Amibegron has a molecular formula of C22H26ClNO4 and a molar mass of 403.9 g/mol . It is a small molecule and its structure can be represented in 3D .

properties

IUPAC Name

ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3/t19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJQCOBTKKAQAH-FPOVZHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=CC=C3)Cl)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SR 58611 has positive chronotropic effect which is mainly of peripheral origin and can be attributed to a baroreceptor-mediated reflex due to the beta3-adrenoceptor mediated vasodilation with an increase in sympathetic tone and a reduction in vagal tone to the heart.
Record name Amibegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Amibegron

CAS RN

121524-08-1
Record name Amibegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121524-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amibegron [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121524081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amibegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMIBEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDQ3ME68U3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
259
Citations
A Tamburella, V Micale, GM Leggio, F Drago - European …, 2010 - Elsevier
These experiments were made to study the mechanisms underlying the antidepressant-like effects of the β 3 adrenoceptor agonist amibegron (SR58611A). To this purpose, the …
Number of citations: 35 www.sciencedirect.com
Y Claustre, M Leonetti, V Santucci, I Bougault… - Neuroscience, 2008 - Elsevier
SR58611A is a selective β 3 -adrenoceptor (Adrb3) agonist which has demonstrated antidepressant and anxiolytic properties in rodents. The present study confirmed the detection of …
Number of citations: 74 www.sciencedirect.com
DH Overstreet, J Stemmelin, G Griebel - Pharmacology Biochemistry and …, 2008 - Elsevier
… kg amibegron. About 23–25 h after the last injection the rats were tested in the forced swim test. All doses of amibegron … Thus, amibegron had a selective antidepressant-like effect in this …
Number of citations: 58 www.sciencedirect.com
P Tanyeri, ME Buyukokuroglu, O Mutlu, G Ulak… - Pharmacology …, 2013 - Elsevier
… to confirm the potential anxiolytic effect of Amibegron in mice using the elevated plus-maze (… of Amibegron. To confirm the involvement of serotonin receptors on the effects of Amibegron, …
Number of citations: 15 www.sciencedirect.com
J Stemmelin, C Cohen, I Yalcin, P Keane… - Behavioural brain …, 2010 - Elsevier
… For instance, amibegron attenuated physical consequences of a chronic … both amibegron and prototypical SSRI antidepressant fluoxetine as previously observed [9], [10]. Amibegron is …
Number of citations: 33 www.sciencedirect.com
P Tanyeri, ME Buyukokuroglu, O Mutlu, G Ulak… - Pharmacology …, 2013 - Elsevier
… Amibegron (SR58611A) is the first selective β3 adrenergic … receptors in the effects of amibegron, we used the serotonin … to vehicle-treated group while amibegron (5 and 10 mg/kg) …
Number of citations: 17 www.sciencedirect.com
Z Wang, X Liu, K Jiang, H Kim… - … American Journal of …, 2020 - journals.sagepub.com
… We hypothesized that amibegron would reduce muscle atrophy and FI through activation of BAT within the RC muscle and improve forelimb function after delayed RC repair. …
Number of citations: 17 journals.sagepub.com
Z Wang, X Liu, M Liu, K Jiang, S Kajimura, H Kim… - Journal of shoulder and …, 2021 - Elsevier
… Amibegron was dissolved in 5% dimethyl sulfoxide (DMSO) in saline solution. To evaluate the effect of amibegron on … According to previous literature, we used 2 doses of amibegron for …
Number of citations: 12 www.sciencedirect.com
MR Davies, H Chi, G Kaur, M Liu… - … American journal of …, 2022 - journals.sagepub.com
… (amibegron-treated) media, and quantitative polymerase chain reaction was used to assess gene expression differences between adipogenic and amibegron … , we expected amibegron …
Number of citations: 5 journals.sagepub.com
M Liu, Z Wang, CS Lee, C Nguyen… - … & Tendons Journal …, 2020 - search.ebscohost.com
… Amibegron can have effects on BAT mitochondrial multiplication along with energy expenditure. More interestingly, Amibegron can … Moreover, Amibegron was also given to the mice to …
Number of citations: 8 search.ebscohost.com

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